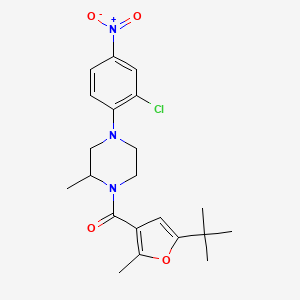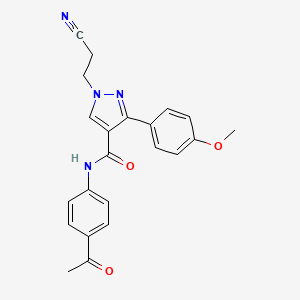![molecular formula C22H18F3NOS B5185822 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5185822.png)
4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the growth and survival of cancer cells, and inhibiting it can lead to the death of cancer cells. This compound has also been found to induce apoptosis in cancer cells, which is another mechanism by which it exerts its anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide have been studied extensively. It has been found to be well-tolerated in animals and humans and does not cause any significant toxicity or adverse effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments include its potent anti-cancer properties, its well-tolerated nature, and its reproducible synthesis method. However, its limitations include its relatively high cost and the need for further studies to determine its efficacy in humans.
Orientations Futures
There are several future directions for the research on 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide. These include further studies on its anti-cancer properties, its potential use in combination with other anti-cancer agents, and its use in other diseases such as inflammation and neurodegenerative disorders. Additionally, there is a need for studies to determine its pharmacokinetics and pharmacodynamics in humans to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound with promising anti-cancer properties and potential as a therapeutic agent. Its synthesis method is efficient and reproducible, and it has been found to be well-tolerated in animals and humans. Further research is needed to determine its efficacy in humans and its potential use in other diseases.
Méthodes De Synthèse
The synthesis of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-(chloromethyl)benzoyl chloride with benzyl mercaptan in the presence of a base such as triethylamine. The resulting compound is then reacted with 2-(trifluoromethyl)aniline to form the final product. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
The scientific research application of 4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is primarily focused on its potential as a therapeutic agent for cancer treatment. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been found to be particularly effective against breast cancer, lung cancer, and colon cancer cells.
Propriétés
IUPAC Name |
4-(benzylsulfanylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NOS/c23-22(24,25)19-8-4-5-9-20(19)26-21(27)18-12-10-17(11-13-18)15-28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJFTFZMLMLFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzylsulfanyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)

![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)

![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5185824.png)

